molecular formula C11H14N2O2 B1401089 4-Amino-3-(cyclopropylmethoxy)benzamide CAS No. 1339747-63-5

4-Amino-3-(cyclopropylmethoxy)benzamide

Cat. No.: B1401089
CAS No.: 1339747-63-5
M. Wt: 206.24 g/mol
InChI Key: LORQOZXREOOAKK-UHFFFAOYSA-N
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Description

4-Amino-3-(cyclopropylmethoxy)benzamide is a chemical compound with a unique structure that includes an amino group, a cyclopropylmethoxy group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(cyclopropylmethoxy)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-3-methoxybenzoic acid and cyclopropylmethanol.

    Esterification: The carboxylic acid group of 4-amino-3-methoxybenzoic acid is first esterified using an alcohol, typically cyclopropylmethanol, in the presence of an acid catalyst.

    Amidation: The ester is then converted to the corresponding amide by reacting it with ammonia or an amine under suitable conditions.

    Cyclopropylmethoxy Substitution: The final step involves the substitution of the methoxy group with a cyclopropylmethoxy group using a suitable reagent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(cyclopropylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide core allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-3-(cyclopropylmethoxy)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Amino-3-(cyclopropylmethoxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-methoxybenzamide: Lacks the cyclopropylmethoxy group, leading to different chemical and biological properties.

    4-Amino-3-cyclopropylmethoxybenzoic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness

4-Amino-3-(cyclopropylmethoxy)benzamide is unique due to the presence of both the cyclopropylmethoxy and amino groups, which confer distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

IUPAC Name

4-amino-3-(cyclopropylmethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORQOZXREOOAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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